![molecular formula C12H8BrClN4 B2390304 1-(3-溴苯基)-4-氯-6-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 1156999-13-1](/img/structure/B2390304.png)
1-(3-溴苯基)-4-氯-6-甲基-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
合成和生物活性
1-(3-溴苯基)-4-氯-6-甲基-1H-吡唑并[3,4-d]嘧啶是一种化合物,已被用于合成具有显著生物活性的各种衍生物。这些衍生物表现出一系列性质,包括抗炎、抗溃疡、抗银屑病和潜在的抗肿瘤效果。
抗炎和抗溃疡活性:
- 吡唑并[3,4-d]嘧啶的衍生物已被合成并通过大鼠卡拉胶诱导的爪水肿试验评估其抗炎活性。一些化合物表现出显著的抗炎活性和最小的溃疡原性效应,突显了它们作为抗炎剂具有减少副作用的潜力(El-Tombary, 2013)。
抗银屑病活性:
- 在银屑病治疗的背景下,一种吡唑并[3,4-d]嘧啶的衍生物被确定为FMS样酪氨酸激酶3(FLT3)的有效抑制剂,FLT3被认为是银屑病治疗的潜在靶点。这种化合物在银屑病动物模型中显示出显著的抗银屑病效果,表明其作为银屑病治疗药物候选物的潜力(Li et al., 2016)。
潜在的抗肿瘤活性:
- 吡唑并[3,4-d]嘧啶的衍生物也已被探索其抗肿瘤活性。例如,一项研究突出了一种吡唑并[3,4-d]嘧啶衍生物作为热休克蛋白90(HSP90)的口服可用抑制剂的潜力,HSP90是涉及肿瘤生长和存活的各种蛋白客户的稳定性和功能的重要分子伴侣。该化合物在人类肿瘤异种移植小鼠模型中显示出生物标志物反应和肿瘤生长抑制之间的一致关系,为其潜在的抗肿瘤功效提供了见解(Yamazaki et al., 2011)。
在记忆形成和回忆中的作用:
- 有趣的是,一种特定的吡唑并[3,4-D]嘧啶衍生物,用作Src家族酪氨酸激酶的抑制剂,被发现直接参与记忆形成和回忆。当这种衍生物被注入海马背内侧CA1区域时,阻断了短期和长期记忆的形成,以及记忆的回忆,表明其在神经学研究和治疗中的潜在作用(Bevilaqua et al., 2003)。
抗抽搐活性:
- 吡唑并[3,4-d]嘧啶的衍生物已被合成并测试其抗抽搐活性。尽管比一些其他化合物活性较低,但这些衍生物突显了吡唑并[3,4-d]嘧啶骨架在开发抗抽搐剂中的结构和静电潜力(Kelley et al., 1995)。
作用机制
Target of Action
The primary target of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), a neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound inhibits AK, which selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The inhibition of AK affects the adenosine signaling pathway . Increased ADO concentrations can lead to the activation of adenosine receptors, which are involved in a variety of physiological processes, including inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The inhibition of AK by 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to increased ADO concentrations. This can result in reduced cellular excitability, leading to analgesic and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. For instance, the compound’s action can be affected by the presence of other substances that interact with AK or adenosine receptors . Additionally, factors such as pH and temperature can influence the stability of the compound .
生化分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been found to inhibit adenosine kinase (AK), an enzyme involved in purine metabolism .
Cellular Effects
Related compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazolo[3,4-d]pyrimidines have been found to inhibit the production of reactive oxygen species (ROS), which can affect various cellular processes .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine at different dosages in animal models have not been reported. Similar compounds have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
IUPAC Name |
1-(3-bromophenyl)-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAZOBBWXPAOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1156999-13-1 |
Source
|
Record name | 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。